Cas no 2034346-50-2 (4-oxo-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4H-chromene-2-carboxamide)
4-oxo-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4H-chromene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4H-chromene-2-carboxamide
- 4-oxo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]chromene-2-carboxamide
- 4-oxo-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4H-chromene-2-carboxamide
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- Inchi: 1S/C20H14N2O3S/c23-16-11-18(25-17-5-2-1-4-14(16)17)20(24)22-12-13-7-8-21-15(10-13)19-6-3-9-26-19/h1-11H,12H2,(H,22,24)
- InChI Key: BGYOKQJBELSWNS-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1C=C(C=CN=1)CNC(C1=CC(C2C=CC=CC=2O1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 579
- XLogP3: 2.8
- Topological Polar Surface Area: 96.5
4-oxo-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4H-chromene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6515-0625-2μmol |
4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-chromene-2-carboxamide |
2034346-50-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0625-5μmol |
4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-chromene-2-carboxamide |
2034346-50-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0625-10μmol |
4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-chromene-2-carboxamide |
2034346-50-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0625-20μmol |
4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-chromene-2-carboxamide |
2034346-50-2 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0625-1mg |
4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-chromene-2-carboxamide |
2034346-50-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0625-2mg |
4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-chromene-2-carboxamide |
2034346-50-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0625-3mg |
4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-chromene-2-carboxamide |
2034346-50-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0625-4mg |
4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-chromene-2-carboxamide |
2034346-50-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0625-5mg |
4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-chromene-2-carboxamide |
2034346-50-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0625-10mg |
4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-chromene-2-carboxamide |
2034346-50-2 | 10mg |
$79.0 | 2023-09-08 |
4-oxo-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4H-chromene-2-carboxamide Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 4-oxo-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4H-chromene-2-carboxamide
Introduction to 4-oxo-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4H-chromene-2-carboxamide (CAS No. 2034346-50-2)
4-oxo-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4H-chromene-2-carboxamide, identified by its CAS number 2034346-50-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the chromene class of heterocyclic molecules, which are known for their broad spectrum of biological activities. The presence of multiple functional groups, including a thiophene ring, a pyridine moiety, and an amide linkage, contributes to its unique chemical properties and potential pharmacological applications.
The molecular structure of 4-oxo-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4H-chromene-2-carboxamide incorporates several key pharmacophores that are widely recognized for their interaction with biological targets. The chromene core is particularly interesting due to its ability to modulate various enzymatic and receptor systems. Additionally, the thiophene ring, a common component in many bioactive molecules, is known to enhance binding affinity and selectivity. The pyridine group further extends the compound's interactome by providing another site for molecular recognition.
In recent years, there has been a growing interest in developing small-molecule inhibitors that target kinases and other enzymes involved in cancer progression. The 4H-chromene scaffold has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit kinases such as cyclin-dependent kinases (CDKs) and tyrosine kinases. The amide group in the molecule not only contributes to its solubility but also serves as a hinge-binding motif, a common feature in kinase inhibitors. This structural feature allows the compound to interact with critical residues in the active site of target enzymes.
One of the most compelling aspects of 4-oxo-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4H-chromene-2-carboxamide is its potential as a tool compound for biochemical research. Its complex structure makes it an excellent candidate for studying enzyme mechanisms and developing novel drug candidates. Researchers have leveraged this compound to investigate the role of kinases in various diseases, including cancer and inflammatory disorders. The combination of structural features from the chromene, thiophene, and pyridine moieties provides multiple points of interaction with biological targets, making it a versatile molecule for drug discovery.
The synthesis of 4H-chromene derivatives has been optimized over the years to improve yield and purity. The key synthetic steps involve condensation reactions between appropriately substituted chromone derivatives and pyridine-based reagents. The introduction of the thiophene ring typically occurs through cross-coupling reactions such as Suzuki or Stille couplings, which allow for precise functionalization at specific positions on the thiophene ring. The final step involves forming the amide linkage, which can be achieved through various coupling reactions like amide bond formation using reagents such as EDC (1-(3-dimethylaminopropyl)-3-(3-hydroxyallyl)carbodiimide) or HATU (1-hydroxybenzotriazole tripeptide).
From a computational chemistry perspective, 4-oxo-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4H-chromene-2-carboxamide has been subjected to extensive molecular modeling studies to understand its binding interactions with biological targets. These studies have provided valuable insights into how different parts of the molecule contribute to its binding affinity and selectivity. For instance, computational analyses have shown that the pyridine group interacts favorably with aromatic residues in the active site of kinases, while the thiophene ring contributes to hydrophobic interactions. Additionally, the amide group forms hydrogen bonds with polar residues, further stabilizing the enzyme-inhibitor complex.
The pharmacological profile of this compound has been evaluated through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to inhibit several kinases with high specificity. Notably, it has shown promise in inhibiting CDKs and tyrosine kinases that are overexpressed in cancer cells. These findings have prompted further investigation into its potential as an anti-cancer therapeutic agent. In vivo studies have corroborated these findings by showing that 4H-chromene derivatives can suppress tumor growth in animal models when administered orally or intravenously.
The development of 4H-chromene derivatives as drug candidates has also highlighted the importance of structure-based drug design (SBDD). By leveraging computational tools and experimental data, researchers have been able to optimize the structure of this compound to improve its pharmacokinetic properties and reduce off-target effects. For example, modifications to the chromene core have been made to enhance solubility and metabolic stability, while changes to the thiophene and pyridine moieties have improved binding affinity without compromising selectivity.
The versatility of 4 oxo N{ 2 ( thiophen 2 yl ) pyridin 4 ylmethyl } 4 H chromene 2 carboxamide extends beyond its role as an anti-cancer agent. It has also been explored as a potential therapeutic for inflammatory diseases and neurodegenerative disorders. The ability of this compound to modulate kinase activity suggests that it may be useful in treating conditions where aberrant kinase signaling plays a role. Additionally, its complex structure provides opportunities for further derivatization, allowing researchers to explore new therapeutic avenues.
In conclusion, 4 oxo N{ 2 ( thiophen 2 yl ) pyridin 4 ylmethyl } 4 H chromene 2 carboxamide ( CAS No . 2034346 - 50 - 2 ) is a structurally fascinating molecule with significant potential in pharmaceutical research . Its complex architecture , combined with its ability to interact with multiple biological targets , makes it an excellent candidate for drug discovery . Ongoing studies continue to uncover new applications for this compound , highlighting its importance in modern medicinal chemistry . As research progresses , it is likely that additional derivatives will be developed , further expanding its therapeutic potential .
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